CID 118987142

Description

Oscillatoxins are polyketide-derived natural products often studied for their structural complexity and biological activities, such as cytotoxicity or enzyme modulation . Analytical techniques like collision-induced dissociation (CID) mass spectrometry have been pivotal in characterizing such compounds, enabling structural elucidation through fragmentation patterns .

Properties

IUPAC Name |

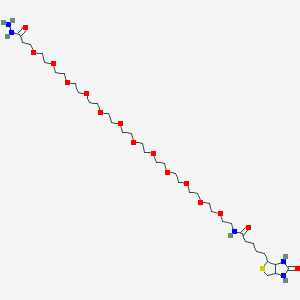

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H71N5O15S/c38-42-35(44)5-7-46-9-11-48-13-15-50-17-19-52-21-23-54-25-27-56-29-30-57-28-26-55-24-22-53-20-18-51-16-14-49-12-10-47-8-6-39-34(43)4-2-1-3-33-36-32(31-58-33)40-37(45)41-36/h32-33,36H,1-31,38H2,(H,39,43)(H,42,44)(H2,40,41,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALYVOZTJSDBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H71N5O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

858.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 118987142 with structurally related oscillatoxin derivatives based on available evidence:

Key Findings:

Structural Variations :

- Methylation (e.g., 30-Methyl-Oscillatoxin D) enhances metabolic stability, a critical factor for pharmaceutical applications .

- Epoxide or ketone groups (e.g., Oscillatoxin E/F) correlate with divergent bioactivities, such as kinase inhibition or antimicrobial effects .

- This compound’s exact substituents remain uncharacterized but likely influence its solubility and target affinity.

Analytical Challenges :

- Differentiation of isomers (e.g., Oscillatoxin D vs. F) requires advanced CID-MS techniques to resolve fragmentation patterns .

- Structural ambiguity in this compound underscores the need for complementary methods like NMR or crystallography .

Methylation and hydroxylation patterns in analogs impact membrane permeability and binding to cellular targets .

Q & A

Q. How to handle conflicting interpretations of this compound’s mechanism in peer review?

- Methodological Answer :

- Rebuttal Strategy : Address critiques with additional data (e.g., orthogonal assays) or re-analysis.

- Nuanced Discussion : Acknowledge limitations and propose follow-up experiments.

- Collaboration : Invite critics to co-author a perspective paper resolving the dispute.

Maintain professionalism and focus on evidence-based discourse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.